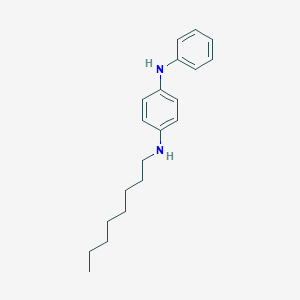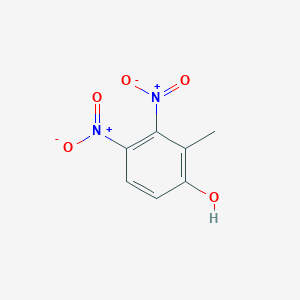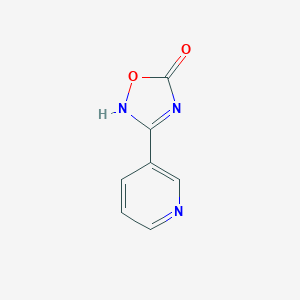![molecular formula C12H16N2O4 B074294 Ethyl [2-[[(2-hydroxyethyl)amino]carbonyl]phenyl]carbamate CAS No. 1218-72-0](/img/structure/B74294.png)
Ethyl [2-[[(2-hydroxyethyl)amino]carbonyl]phenyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl [2-[[(2-hydroxyethyl)amino]carbonyl]phenyl]carbamate, also known as EDC, is a synthetic compound that has been widely used in scientific research. This compound is a carbamate derivative of phenylalanine and has been studied for its potential applications in various fields, including medicine, biology, and chemistry.
Mécanisme D'action
The mechanism of action of Ethyl [2-[[(2-hydroxyethyl)amino]carbonyl]phenyl]carbamate involves the formation of covalent bonds with the primary amine groups of lysine residues in proteins. This modification can alter the structure and function of the protein, leading to changes in its biochemical and physiological properties. The modification can also affect the stability and solubility of the protein, which can be useful for various applications.
Effets Biochimiques Et Physiologiques
The modification of proteins with Ethyl [2-[[(2-hydroxyethyl)amino]carbonyl]phenyl]carbamate can have various biochemical and physiological effects. For example, the modification can enhance the stability and solubility of proteins, which can be useful for the production of biologics and other protein-based drugs. The modification can also alter the activity and specificity of enzymes, which can be useful for the development of new therapies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Ethyl [2-[[(2-hydroxyethyl)amino]carbonyl]phenyl]carbamate in lab experiments is its high reactivity and specificity towards lysine residues in proteins. This makes it a useful tool for the modification of proteins and peptides. However, one of the limitations of using Ethyl [2-[[(2-hydroxyethyl)amino]carbonyl]phenyl]carbamate is its potential toxicity and side effects, which can affect the results of experiments. Therefore, it is important to use Ethyl [2-[[(2-hydroxyethyl)amino]carbonyl]phenyl]carbamate with caution and to follow proper safety protocols.
Orientations Futures
There are several future directions for the use of Ethyl [2-[[(2-hydroxyethyl)amino]carbonyl]phenyl]carbamate in scientific research. One potential application is the modification of proteins for the development of new drugs and therapies. Another potential application is the use of Ethyl [2-[[(2-hydroxyethyl)amino]carbonyl]phenyl]carbamate for the production of biologics and other protein-based drugs. Additionally, Ethyl [2-[[(2-hydroxyethyl)amino]carbonyl]phenyl]carbamate can be used for the study of protein structure and function, as well as for the development of new analytical techniques for protein analysis.
Conclusion:
In conclusion, Ethyl [2-[[(2-hydroxyethyl)amino]carbonyl]phenyl]carbamate, or Ethyl [2-[[(2-hydroxyethyl)amino]carbonyl]phenyl]carbamate, is a synthetic compound that has been widely used in scientific research. The compound is a carbamate derivative of phenylalanine and has been studied for its potential applications in various fields. Ethyl [2-[[(2-hydroxyethyl)amino]carbonyl]phenyl]carbamate has been used as a reagent for the modification of proteins and peptides, and its high reactivity and specificity towards lysine residues make it a useful tool for various applications. However, caution should be taken when using Ethyl [2-[[(2-hydroxyethyl)amino]carbonyl]phenyl]carbamate due to its potential toxicity and side effects.
Méthodes De Synthèse
The synthesis of Ethyl [2-[[(2-hydroxyethyl)amino]carbonyl]phenyl]carbamate involves the reaction of phenylalanine with ethyl chloroformate and 2-aminoethanol. The reaction produces Ethyl [2-[[(2-hydroxyethyl)amino]carbonyl]phenyl]carbamate as a white solid with a melting point of 108-110°C. The purity of the compound can be determined by various analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Applications De Recherche Scientifique
Ethyl [2-[[(2-hydroxyethyl)amino]carbonyl]phenyl]carbamate has been extensively used in scientific research as a reagent for the modification of proteins and peptides. The compound reacts with the primary amine groups of lysine residues in proteins and forms stable carbamate linkages. This modification can be used to study the structure and function of proteins, as well as to develop new drugs and therapies.
Propriétés
Numéro CAS |
1218-72-0 |
|---|---|
Nom du produit |
Ethyl [2-[[(2-hydroxyethyl)amino]carbonyl]phenyl]carbamate |
Formule moléculaire |
C12H16N2O4 |
Poids moléculaire |
252.27 g/mol |
Nom IUPAC |
ethyl N-[2-(2-hydroxyethylcarbamoyl)phenyl]carbamate |
InChI |
InChI=1S/C12H16N2O4/c1-2-18-12(17)14-10-6-4-3-5-9(10)11(16)13-7-8-15/h3-6,15H,2,7-8H2,1H3,(H,13,16)(H,14,17) |
Clé InChI |
BHYOHZBTLABFEJ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)NC1=CC=CC=C1C(=O)NCCO |
SMILES canonique |
CCOC(=O)NC1=CC=CC=C1C(=O)NCCO |
Autres numéros CAS |
1218-72-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



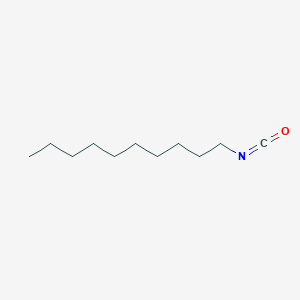
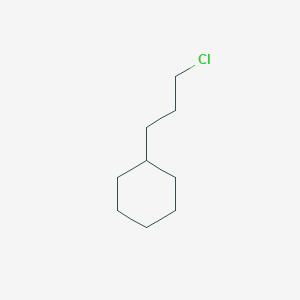
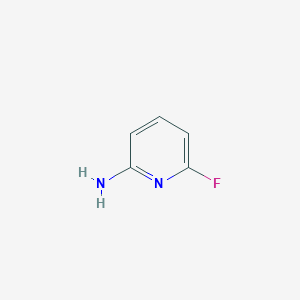
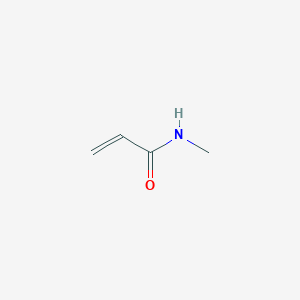

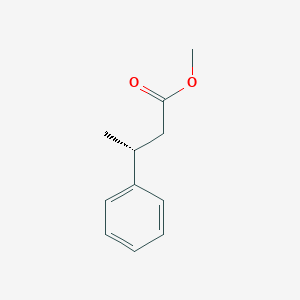
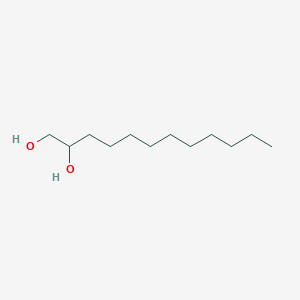
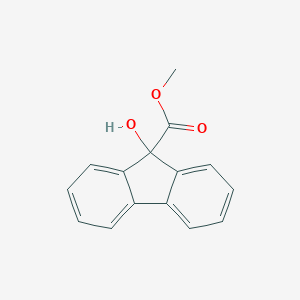
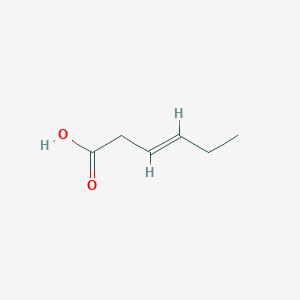
![6-Methylbenzo[b]thiophene-2-carboxylic acid](/img/structure/B74233.png)
